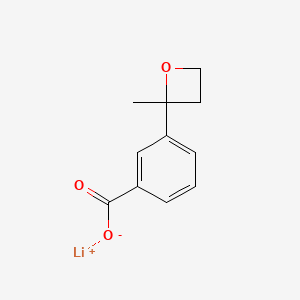

Lithium(1+) ion 3-(2-methyloxetan-2-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lithium(1+) ion 3-(2-methyloxetan-2-yl)benzoate, also known as LiMOB, is a lithium salt used in various scientific research applications. It is a white crystalline powder that is soluble in polar solvents such as water and ethanol. LiMOB has gained attention due to its potential use in the development of lithium-ion batteries and as a catalyst in organic synthesis.

Scientific Research Applications

Preparation in Organic Chemistry

- Lithium(1+) ion derivatives are used in the preparation of complex organic compounds. For instance, C(α), N-carbo-tert-butoxyhydrazones were dilithiated using lithium diisopropylamide, leading to the creation of new 2-(1H-pyrazol-5-yl)benzenesulfonamides (Knight et al., 2008).

Hydration Structure Studies

- Lithium benzoate solutions have been investigated using neutron diffraction and infrared spectral measurements, providing insights into the hydration structure around both the lithium ion and the benzyl-hydrogen atom within the benzoate ion (Kameda et al., 2005).

Applications in Energy Storage

- Lithium-ion batteries benefit from the development of new liquid crystalline ionic conductors. For example, liquid crystalline thiophene esters were synthesized, demonstrating good thermal stability and promising applicability in lithium-ion batteries (Bogdanowicz et al., 2018).

Solvent Extraction Studies

- Research on solvent extraction of lithium ions from aqueous solutions has been conducted, using chelating agents like benzoyltrifluoroacetone. This contributes to the development of more eco-friendly extraction systems for lithium, which is crucial in various industrial and technological applications (Masmoudi et al., 2021).

Synthesis of Complex Molecules

- Lithium(1+) ion compounds are used in synthesizing complex organic molecules. For example, synthesis of 1-deoxy-D-erythro-2-pentulose and its derivatives involved the use of lithium hydroxide, demonstrating the versatility of lithium(1+) compounds in organic synthesis (Fischer et al., 1977).

Structural Studies in Material Science

- In material science, lithium-containing compounds are studied for their structural properties, such as in the case of Li1−xHxNbO3. This research contributes to understanding the stability and properties of materials used in technological applications, like waveguides (Rice & Jackel, 1984).

Electrochemical Applications

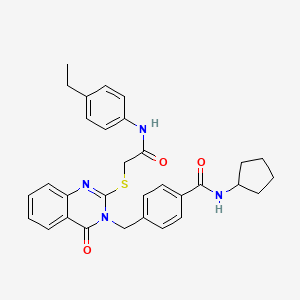

- Lithium(1+) compounds find applications in the electrochemical sector, particularly in the development of new electrode materials for lithium-ion batteries. This research is crucial for improving energy storage technologies (Pouillerie et al., 2000).

Safety and Hazards

The safety information available indicates that this compound is classified under GHS07 pictograms , which denotes that it may cause skin irritation, eye irritation, or respiratory irritation. For detailed safety and handling information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name |

lithium;3-(2-methyloxetan-2-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3.Li/c1-11(5-6-14-11)9-4-2-3-8(7-9)10(12)13;/h2-4,7H,5-6H2,1H3,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWVEOBVICKTLS-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1(CCO1)C2=CC=CC(=C2)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11LiO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-6-bromo-2-[(4-fluoro-3-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B3007786.png)

![7-Methylbenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B3007789.png)

![7-Fluoro-3-[[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3007790.png)

![N-[1-(4-Cyclopropyl-6-oxo-1H-pyrimidin-2-yl)cyclohexyl]prop-2-enamide](/img/structure/B3007791.png)

![2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B3007799.png)

![N-(2-ethyl-6-methylphenyl)-2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B3007804.png)

![3-chloro-N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide](/img/structure/B3007809.png)